molecular formula C15H10N6O B2404905 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide CAS No. 1448037-05-5

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide

Cat. No. B2404905
CAS RN: 1448037-05-5
M. Wt: 290.286
InChI Key: POIBZRGOFBKXBU-UHFFFAOYSA-N
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Description

“N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide” is a complex organic compound that contains an imidazole ring, a pyrimidine ring, and a benzamide group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrimidine is a basic aromatic ring that consists of six atoms total, four carbon atoms and two nitrogen atoms . Benzamide is a simple carboxamide that consists of a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings and functional groups. The imidazole and pyrimidine rings are both aromatic and planar, meaning they would likely stack together in a solid-state structure . The benzamide group could participate in hydrogen bonding due to the presence of the amide functional group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. The imidazole and pyrimidine rings might undergo electrophilic aromatic substitution reactions, while the amide group in the benzamide portion could participate in various reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated π-systems in the aromatic rings .

Scientific Research Applications

Pharmacological Activities

Let’s explore some specific pharmacological activities associated with this compound:

a. Antibacterial Activity: Imidazole derivatives have demonstrated antibacterial properties. Researchers have investigated their potential as novel antibacterial agents, contributing to the fight against antibiotic-resistant bacteria.

b. Anticancer Potential: While specific studies on this compound are limited, imidazole derivatives have been explored as potential anticancer agents. Their ability to inhibit cancer cell growth and target specific pathways makes them promising candidates for further investigation .

c. Anti-Inflammatory Effects: Imidazole-containing compounds may modulate inflammatory responses. Their anti-inflammatory activity could be harnessed for therapeutic purposes.

d. Antiviral Properties: Certain imidazole derivatives exhibit antiviral effects. These compounds may interfere with viral replication or entry mechanisms, making them relevant in antiviral drug development.

e. Antioxidant Activity: Imidazole-based molecules can scavenge free radicals and protect cells from oxidative damage. Their antioxidant properties contribute to overall health.

f. Other Potential Applications: Imidazole derivatives have also been studied for their antipyretic, antidiabetic, anti-allergic, and antihelmintic activities. Additionally, they play a role in ulcer management and trypanocidal therapy.

Synthetic Routes

Researchers have explored various synthetic routes to obtain imidazole derivatives. These routes involve modifications of the imidazole core, leading to diverse compounds with distinct properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it is being investigated as a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

3-cyano-N-(6-imidazol-1-ylpyrimidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O/c16-8-11-2-1-3-12(6-11)15(22)20-13-7-14(19-9-18-13)21-5-4-17-10-21/h1-7,9-10H,(H,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIBZRGOFBKXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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